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Abstract

Capmatinib, a potent and selective mesenchymal-epithelial transition (MET) tyrosine kinase
inhibitor, has emerged as a crucial therapeutic agent in the treatment of non-small cell lung
cancer (NSCLC) with MET exon 14 skipping mutations. A thorough understanding of its
metabolic fate is paramount for optimizing its clinical application and anticipating potential drug-
drug interactions. This technical guide provides a comprehensive elucidation of the metabolic
pathways of capmatinib, detailing its absorption, distribution, metabolism, and excretion
(ADME) profile. It includes quantitative data on its pharmacokinetic parameters and
metabolites, detailed experimental protocols for key elucidation studies, and visualizations of its
metabolic pathways and mechanism of action.

Introduction

Capmatinib is an orally bioavailable small molecule that targets the MET receptor, a key driver
of cell proliferation, migration, and invasion in various cancers.[1] The elucidation of its
metabolic pathway is critical for defining its pharmacokinetic profile, understanding its potential
for drug-drug interactions, and ensuring its safe and effective use in the target patient
population. This guide synthesizes the available data to present a detailed overview of
capmatinib's biotransformation.
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Pharmacokinetic Profile

The pharmacokinetic properties of capmatinib have been characterized in healthy volunteers
and cancer patients. Following oral administration, capmatinib is rapidly absorbed, reaching
peak plasma concentrations (Tmax) within 1 to 2 hours.[1] The oral bioavailability is estimated
to be greater than 70%.[2]

Table 1: Summary of Capmatinib Pharmacokinetic Parameters

Parameter Value Reference
Tmax (median) 1.09 - 2.0 hours [11[3]

Oral Bioavailability >70% [2]

Plasma Protein Binding ~96% [1]
Apparent Volume of

Distribution (Vz/F) teal s
Elimination Half-life (t1/2) ~6.5 - 7.84 hours [1][4]
Clearance (CL/F) 30.0-121L/n [3]

Absorption and Distribution

Capmatinib is well-absorbed after oral administration. Its distribution is characterized by high
plasma protein binding of approximately 96%, which is independent of the drug concentration.
[1] The apparent volume of distribution is 164 L, indicating extensive tissue distribution.[1]

Metabolism

The metabolism of capmatinib is a critical determinant of its clearance and is primarily
mediated by two key enzyme systems: cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase
(AO).[4][5]

Primary Metabolizing Enzymes

e CYP3A4: This enzyme is a major contributor to the hepatic metabolism of capmatinib.
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» Aldehyde Oxidase (AO): This cytosolic enzyme plays a significant role in the formation of the
major metabolite, M16.[4]

Metabolic Pathways

Capmatinib undergoes extensive metabolism through a variety of reactions, including:[4]

e Lactam formation: This is the primary pathway leading to the formation of the most abundant
metabolite, M16 (CMN288).[4]

e Hydroxylation

e N-dealkylation

o Formation of a carboxylic acid
e Hydrogenation

» N-oxygenation

e Glucuronidation

The following diagram illustrates the primary metabolic pathways of capmatinib.
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Caption: Primary metabolic pathways of capmatinib.

Major Metabolites

The principal metabolite of capmatinib in circulation is M16 (also known as CMN288), which is
pharmacologically inactive and does not accumulate upon multiple dosing.[1] M16 is formed
through imidazo-triazinone formation (lactam formation) catalyzed by aldehyde oxidase.[4]

Table 2: Relative Abundance of Capmatinib and its Major Metabolite M16
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Relative
Analyte Matrix Abundance (% of Reference
total radioactivity)

Capmatinib (Parent) Plasma 42.9% [4]
Most abundant

M16 (CMN288) Plasma ) [4]
metabolite

) Most abundant
M16 (CMN288) Urine _ [4]
metabolite

Most abundant
M16 (CMN288) Feces _ [4]
metabolite

EXxcretion

Capmatinib and its metabolites are eliminated from the body primarily through the feces.
Following a single oral dose of radiolabeled capmatinib, approximately 78% of the radioactivity
is recovered in the feces and 22% in the urine.[5] A significant portion of the dose excreted in
the feces is unchanged parent drug (approximately 42% of the administered dose).[5]

Table 3: Excretion of Capmatinib and its Metabolites

. Percentage of
Route of Excretion o Form Reference
Administered Dose

Unchanged drug and
Feces ~78% ) [5]
metabolites

Urine ~22% Primarily metabolites [5]

Experimental Protocols

The elucidation of capmatinib's metabolic pathway involved both in vivo studies in healthy
human subjects and in vitro experiments using human liver preparations.

Human ADME Study (Based on Glaenzel et al., 2020)
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Objective: To investigate the absorption, distribution, metabolism, and excretion of capmatinib
in healthy male volunteers.

Methodology:

o Study Population: Healthy male volunteers were enrolled.

e Dosing: A single oral dose of 600 mg of 14C-labeled capmatinib was administered.

o Sample Collection: Blood, plasma, urine, and feces were collected at various time points.
e Analysis:

o Total radioactivity in blood, plasma, urine, and feces was measured by liquid scintillation
counting.

o Plasma concentrations of capmatinib were determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Metabolite profiling in plasma, urine, and feces was performed using LC-MS/MS.

o Metabolite structures were elucidated using mass spectrometry and by comparison with
reference compounds.

In Vitro Enzyme Phenotyping (Representative Protocol)

Objective: To identify the primary enzymes responsible for the metabolism of capmatinib.
Methodology:

o Test System: Human liver microsomes (for CYP-mediated metabolism) and human liver
cytosol (for aldehyde oxidase-mediated metabolism).

e |ncubation:

o Capmatinib was incubated with human liver microsomes in the presence of NADPH (a
cofactor for CYP enzymes).

o Capmatinib was incubated with human liver cytosol.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Inhibition Studies:

o To confirm the role of specific CYP isozymes, incubations were performed in the presence
of selective chemical inhibitors of different CYP enzymes (e.g., ketoconazole for CYP3A4).

o To confirm the role of aldehyde oxidase, incubations were performed in the presence of a
selective aldehyde oxidase inhibitor.

e Recombinant Enzyme Studies: Capmatinib was incubated with recombinant human CYP
enzymes and aldehyde oxidase to confirm their catalytic activity.

e Analysis: The formation of metabolites was monitored over time using LC-MS/MS.

The following diagram illustrates a general workflow for such metabolic studies.
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Caption: Experimental workflow for capmatinib metabolism studies.

Mechanism of Action: MET Signaling Pathway
Inhibition
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Capmatinib exerts its therapeutic effect by inhibiting the MET receptor tyrosine kinase. Aberrant
activation of the MET pathway, through mechanisms such as MET exon 14 skipping, leads to
uncontrolled downstream signaling that promotes tumor growth and survival. Capmatinib
blocks the phosphorylation of MET, thereby inhibiting these downstream signaling cascades.

The key downstream signaling pathways inhibited by capmatinib include:
 RAS/MAPK Pathway: Involved in cell proliferation.

e PI3K/AKT Pathway: Promotes cell survival and growth.

o JAK/STAT Pathway: Involved in cell proliferation and survival.

The following diagram illustrates the inhibition of the MET signaling pathway by capmatinib.
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Caption: Capmatinib's inhibition of the MET signaling pathway.

Conclusion

The metabolic pathway of capmatinib is well-characterized, with CYP3A4 and aldehyde
oxidase playing pivotal roles in its biotransformation. The drug is extensively metabolized, with
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the inactive metabolite M16 being the most abundant circulating species. Excretion occurs
predominantly through the feces. A thorough understanding of this metabolic profile is essential
for the safe and effective clinical use of capmatinib, particularly when co-administered with
inhibitors or inducers of its primary metabolizing enzymes. This guide provides a foundational
resource for researchers and clinicians involved in the development and application of this
important targeted therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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